[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate
Description
[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate: is a complex organic compound that features a quinoline core substituted with a hydroxy-methoxyphenyl group and an acetate ester
Properties
IUPAC Name |
[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13(22)25-18-5-3-4-15-8-10-16(21-20(15)18)9-6-14-7-11-17(23)19(12-14)24-2/h3-12,23H,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVPJSLONXMQJA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution with Hydroxy-Methoxyphenyl Group: The hydroxy-methoxyphenyl group can be introduced through a Heck reaction, where the quinoline derivative is reacted with 4-hydroxy-3-methoxyphenyl bromide in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.
Substitution: The acetate group can be substituted with other acyl groups through esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for esterification.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various ester derivatives depending on the acylating agent used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of fluorescent probes for biological imaging.
Medicine:
- Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry:
- Utilized in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of [2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to natural ligands.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- [2-(4-hydroxyphenyl)quinolin-8-yl] acetate
- [2-(4-methoxyphenyl)quinolin-8-yl] acetate
Comparison:
- Uniqueness: The presence of both hydroxy and methoxy groups in [2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]quinolin-8-yl] acetate provides unique electronic and steric properties, enhancing its reactivity and potential applications.
- Similarities: Similar compounds share the quinoline core and acetate ester but differ in the substituents on the phenyl ring, affecting their chemical behavior and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
